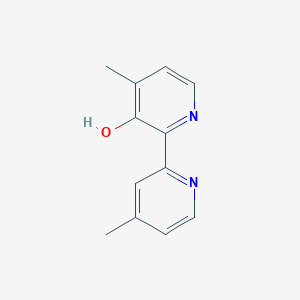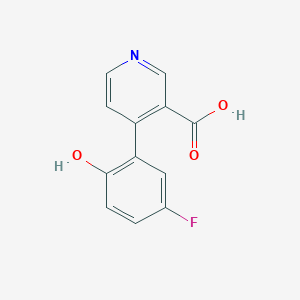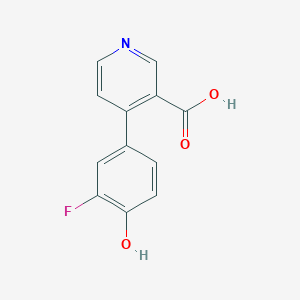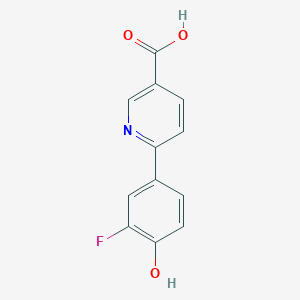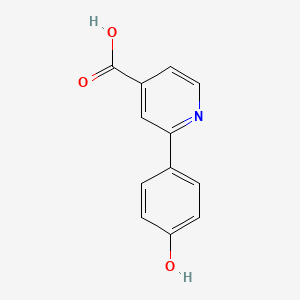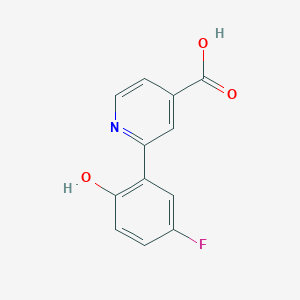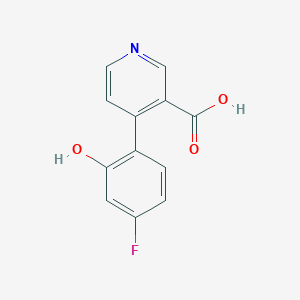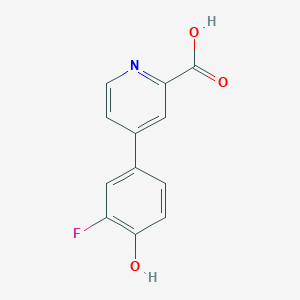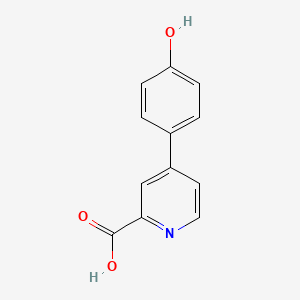
4-(4-Hydroxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxyphenyl)picolinic acid (4-HPA) is an organic compound that belongs to the family of carboxylic acids. It is an important intermediate in the synthesis of many pharmaceuticals and natural products. 4-HPA has been studied extensively for its various biochemical and physiological effects, and its potential applications in scientific research.
作用機序
The exact mechanism of action of 4-(4-Hydroxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as a modulator of various biochemical and physiological processes. It is thought to interact with various enzymes, hormones, and neurotransmitters, thereby modulating their activity and, in turn, modulating the activity of various physiological processes.
Biochemical and Physiological Effects
4-(4-Hydroxyphenyl)picolinic acid, 95% has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activity, as well as the ability to modulate the activity of various enzymes, hormones, and neurotransmitters. Additionally, it has been shown to possess antinociceptive and anxiolytic activity, as well as the ability to modulate the activity of various ion channels.
実験室実験の利点と制限
The use of 4-(4-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it is soluble in a variety of solvents, making it a versatile reagent for organic synthesis. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is susceptible to oxidation in the presence of air.
将来の方向性
Given the wide range of biochemical and physiological effects of 4-(4-Hydroxyphenyl)picolinic acid, 95%, there are numerous potential future directions for research. These include further exploration of its mechanism of action, further exploration of its effects on various physiological processes, and further exploration of its potential applications in drug design and development. Additionally, further research could be conducted on its potential therapeutic applications, such as its potential use as an anti-inflammatory, antioxidant, or antinociceptive agent. Finally, further research could be conducted on its potential toxicity, as well as its potential interactions with other drugs.
合成法
4-(4-Hydroxyphenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the hydroxylation of pyridines, the condensation of aromatic aldehydes and pyridine, and the reduction of 4-nitrophenol. The most common method is the condensation of 4-hydroxybenzaldehyde and pyridine in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction yields 4-(4-Hydroxyphenyl)picolinic acid, 95% in a yield of around 70-90%.
科学的研究の応用
4-(4-Hydroxyphenyl)picolinic acid, 95% has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies exploring the mechanisms of action of various drugs, as well as studies investigating the effects of various environmental factors on physiological processes. It has also been used in studies exploring the effects of various hormones and neurotransmitters on physiological processes. Additionally, 4-(4-Hydroxyphenyl)picolinic acid, 95% has been used in studies exploring the effects of various drugs on the central nervous system.
特性
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)9-5-6-13-11(7-9)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKTLBSKFMOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)
